(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative characterized by its unique stereochemistry and molecular structure. Its molecular formula is , and it has a molecular weight of approximately 210.31 g/mol. This compound is notable for its potential applications in organic synthesis and biological research, particularly due to its structural similarities to bioactive compounds.
This compound is classified as a ketone, specifically a cyclohexanone derivative. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemical configuration, indicating the presence of three defined stereocenters. The compound's CAS number is 958447-27-3, which is used for its identification in chemical databases. It can be sourced from various chemical suppliers for research purposes .
The synthesis of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone can be achieved through several methods:
The molecular structure of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone features:
CC[C@@H]1CC[C@@H](C)[C@H](CCC(C)=O)C1=O
, depicting the connectivity of atoms within the molecule .Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.31 g/mol |
Defined Stereocenters | 3 |
CAS Number | 958447-27-3 |
(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone participates in several chemical reactions:
Further research is needed to elucidate these mechanisms fully and assess their implications in biological systems .
The physical and chemical properties of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone include:
Property | Value |
---|---|
Density | Approximately 0.921 g/cm³ |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Optical Activity | Not specified |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4